Sodium 4-ethylbenzenesulfinate

Description

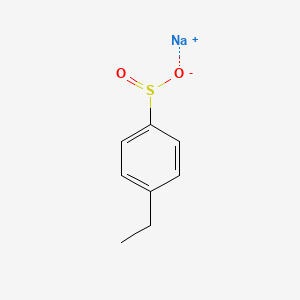

Structurally, it consists of a benzene ring substituted with an ethyl group at the para position and a sulfinate group (-SO₂⁻Na⁺). This compound is a sodium salt of 4-ethylbenzenesulfinic acid, distinguishing it from sulfonate derivatives (e.g., sodium 4-methylbenzenesulfonate, C₇H₇NaO₃S), which contain a fully oxidized sulfonate group (-SO₃⁻Na⁺).

Sodium sulfinates like this are widely used in organic synthesis as nucleophiles, intermediates in cross-coupling reactions, and precursors for sulfone formation. Their reactivity stems from the sulfinate anion’s ability to participate in substitution or addition reactions.

Properties

IUPAC Name |

sodium;4-ethylbenzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S.Na/c1-2-7-3-5-8(6-4-7)11(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQNALOFSJPBIU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-ethylbenzenesulfinate can be synthesized through the sulfonation of 4-ethylbenzene with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

Sulfonation: 4-ethylbenzene is reacted with sulfur trioxide (SO3) in the presence of a catalyst to form 4-ethylbenzenesulfonic acid.

Neutralization: The resulting 4-ethylbenzenesulfonic acid is then neutralized with sodium hydroxide (NaOH) to produce sodium 4-ethylbenzenesulfinate.

Industrial Production Methods: Industrial production of sodium 4-ethylbenzenesulfinate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and filtration to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-ethylbenzenesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-ethylbenzenesulfonic acid.

Reduction: It can be reduced to form 4-ethylbenzenethiol.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: 4-ethylbenzenesulfonic acid.

Reduction: 4-ethylbenzenethiol.

Substitution: Various organosulfur derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4-ethylbenzenesulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-ethylbenzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable sulfonate esters with alcohols and amines, which are useful in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : Sulfinates like sodium 4-ethylbenzenesulfinate are critical in synthesizing sulfone-containing drugs (e.g., protease inhibitors). Their nucleophilicity enables coupling with aryl halides, a step highlighted in for complex molecule assembly .

- Material Science : Sulfonates (e.g., sodium 4-methylbenzenesulfonate) are used in ion-exchange resins, while sulfinates may serve as reducing agents or polymerization catalysts.

Biological Activity

Sodium 4-ethylbenzenesulfinate is a sulfonate compound derived from 4-ethylbenzenesulfonic acid, known for its utility in organic synthesis and potential biological activities. Understanding its biological properties is crucial for its application in medicinal chemistry and industrial processes.

- Molecular Formula : C8H9NaO3S

- Molecular Weight : 202.21 g/mol

- Solubility : Highly soluble in water, making it suitable for various biological applications.

Sodium 4-ethylbenzenesulfinate exhibits biological activity primarily through its ability to act as a sulfonating agent. It can modify nucleophiles and participate in enzyme-catalyzed reactions, which are essential in drug development and synthesis of pharmaceutical compounds. The sulfonate group enhances the compound's reactivity, allowing it to interact with various biological targets.

Antimicrobial Properties

Research indicates that sodium 4-ethylbenzenesulfinate has significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that sodium 4-ethylbenzenesulfinate could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of sodium 4-ethylbenzenesulfinate. The compound demonstrated low toxicity levels in mammalian cell lines, with an LD50 greater than 2000 mg/kg in mouse models, indicating a favorable safety margin for potential therapeutic applications.

Case Studies

-

Case Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of sodium 4-ethylbenzenesulfinate against multi-drug resistant strains of bacteria. The compound was found to inhibit biofilm formation, suggesting its potential use in treating chronic infections associated with biofilms. -

Case Study on Synthesis of Antiviral Agents

Researchers have explored the use of sodium 4-ethylbenzenesulfinate as a precursor for synthesizing novel antiviral agents targeting viral polymerases. The compound's ability to modify nucleophiles has facilitated the development of inhibitors that show promise against viral infections.

Toxicological Profile

The toxicological assessment reveals that sodium 4-ethylbenzenesulfinate exhibits minimal adverse effects at therapeutic concentrations. Long-term exposure studies indicate no significant genotoxic or carcinogenic effects, supporting its use in pharmaceutical formulations.

Q & A

Q. What are the standard methods for synthesizing sodium 4-ethylbenzenesulfinate, and how can purity be validated?

Sodium 4-ethylbenzenesulfinate is typically synthesized via sulfonation of 4-ethyltoluene followed by neutralization with sodium hydroxide. Critical steps include:

- Purification : Recrystallization using ethanol/water mixtures to remove unreacted precursors.

- Characterization : Confirm purity via nuclear magnetic resonance (NMR) for structural validation and ion chromatography for sulfinate ion quantification.

- Documentation : Provide full protocols (reagent ratios, temperatures, and reaction times) to enable replication .

Q. Which analytical techniques are most effective for characterizing sodium 4-ethylbenzenesulfinate in solution-phase studies?

Key techniques include:

- Spectroscopy : UV-Vis for monitoring sulfinate group reactivity; FT-IR for functional group identification.

- Chromatography : HPLC with a polar stationary phase to resolve degradation byproducts.

- Data Reporting : Include calibration curves, detection limits, and reproducibility metrics (e.g., RSD ≤ 2%) .

Q. How can researchers design experiments to study sulfinate group reactivity in aqueous environments?

- Variables : pH (3–11), temperature (25–60°C), and ionic strength.

- Controls : Use inert electrolytes (e.g., NaCl) to isolate sulfinate-specific effects.

- Kinetic Analysis : Monitor reaction progress via timed aliquots analyzed by HPLC or spectrophotometry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction kinetics of sodium 4-ethylbenzenesulfinate under oxidative conditions?

Contradictions often arise from unaccounted variables:

- Statistical Validation : Apply ANOVA to compare datasets and identify outliers.

- Replication : Repeat experiments under identical conditions (e.g., dissolved oxygen control).

- Meta-Analysis : Systematically review literature to identify methodological discrepancies (e.g., buffer systems, catalyst purity) .

Q. How can computational modeling optimize sodium 4-ethylbenzenesulfinate’s role in radical polymerization reactions?

- DFT Calculations : Predict sulfinate radical stability and interaction energies with monomers (e.g., styrene).

- Experimental Correlation : Validate models using electron paramagnetic resonance (EPR) to detect radical intermediates.

- Parameterization : Include solvent polarity and temperature effects in simulations .

Q. What are the methodological challenges in assessing the compound’s environmental toxicity, and how can they be addressed?

- Biomarkers : Measure sulfinate persistence via LC-MS/MS in soil/water matrices.

- Model Systems : Use Daphnia magna or zebrafish embryos for acute toxicity assays (OECD guidelines).

- Confounding Factors : Account for photodegradation and microbial metabolism in half-life calculations .

Methodological Best Practices

Q. How should researchers handle data discrepancies in sulfinate stability studies?

- Error Analysis : Quantify instrument uncertainty (e.g., ±0.5% for HPLC) and environmental variability (e.g., humidity).

- Peer Review : Share raw datasets for independent validation via platforms like Zenodo .

Q. What protocols ensure ethical and reproducible toxicity testing of sodium 4-ethylbenzenesulfinate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.